5-Bromo-2-thiophenesulfonyl Bromide
Description
5-Bromo-2-thiophenesulfonyl Bromide is a brominated heteroaromatic sulfonyl bromide with the molecular formula C₄H₂Br₂O₂S₂ (inferred from its sulfonyl chloride analog, C₄H₂BrClO₂S₂, by replacing Cl with Br). This compound is structurally characterized by a thiophene ring substituted with a bromine atom at the 5-position and a sulfonyl bromide group (-SO₂Br) at the 2-position. It is primarily used as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions, fluorination, and sulfonamide formation.
Properties
Molecular Formula |
C4H2Br2O2S2 |
|---|---|
Molecular Weight |
306.0 g/mol |
IUPAC Name |
5-bromothiophene-2-sulfonyl bromide |
InChI |
InChI=1S/C4H2Br2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |
InChI Key |
MJGAJVJGJZRVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Brominated Thiophene Derivatives
Key Observations:
Functional Group Influence :
- The -SO₂Br group in 5-Bromo-2-thiophenesulfonyl Bromide enhances electrophilicity compared to sulfonamides (e.g., 5-Bromo-N,N-diethylthiophene-2-sulfonamide), making it more reactive in nucleophilic substitutions. This contrasts with sulfonyl chlorides (e.g., 5-Bromo-2-thiophenesulfonyl Chloride), which are less stable but similarly reactive .
- The -Br substituent at the 5-position facilitates Pd-catalyzed cross-coupling reactions, as demonstrated in studies on fluorination of brominated heteroarenes .
Applications :
- Sulfonyl bromides are preferred over chlorides in certain fluorination reactions due to stronger leaving-group ability. For example, highlights the use of brominated thiazoles and pyrazoles in Pd-catalyzed fluorination, suggesting analogous utility for 5-Bromo-2-thiophenesulfonyl Bromide .
- Carboxaldehyde derivatives (e.g., 5-Bromo-2-thiophenecarboxaldehyde) are used in condensation reactions, whereas sulfonamides (e.g., 3-Bromo-N-isopropylbenzenesulfonamide) are common in medicinal chemistry .
Stability and Handling :
- Sulfonyl bromides are generally more hygroscopic and thermally unstable compared to sulfonamides, necessitating anhydrous storage conditions. This contrasts with sulfonamides like those listed in , which are more stable and easier to handle .
Preparation Methods
Methodology
A direct method involves the reaction of 5-bromo-2-thiophenesulfonyl hydrazine with bromine in chloroform. This one-step process leverages diazotization, where hydrazine is converted to a diazonium intermediate, followed by bromination.
Procedure :
-
5-Bromo-2-thiophenesulfonyl hydrazine (0.025 mol) is suspended in chloroform (100 mL) with crushed ice.
-
Bromine is introduced under controlled conditions, initiating an exothermic reaction.
-
The mixture is stirred until completion, followed by solvent evaporation to isolate the product.
Key Data :
-
Yield : ~76–99% (crude)
-
Purity : Requires recrystallization for pharmaceutical-grade material.
-
Advantages : High atom economy and minimal byproducts.
Halogen Exchange from Sulfonyl Chloride to Bromide
Sulfonyl Chloride as a Precursor
5-Bromo-2-thiophenesulfonyl chloride serves as a precursor, with halogen exchange facilitated by hydrobromic acid (HBr).
Procedure :
-
5-Bromo-2-thiophenesulfonyl chloride (1 eq) is dissolved in tetrahydrofuran (THF).
-
HBr gas is bubbled through the solution at −78°C.
-
The reaction is quenched with ice, and the product is extracted using dichloromethane.
Key Data :
-
Yield : 68–88.6% (after purification)
-
Reaction Time : 0.2–4 hours
-
Optimization : Excess HBr and low temperatures minimize decomposition.
Direct Bromination Using N-Bromosuccinimide (NBS)
Radical Bromination Approach
NBS is employed for selective bromination under radical-initiated conditions, ideal for substrates sensitive to harsh acids.
Procedure :
-
5-Bromo-2-thiophenesulfonamide (1 eq) is dissolved in dimethylformamide (DMF).
-
NBS (1.1 eq) is added portion-wise at 0°C.
-
The mixture is warmed to room temperature, stirred for 3 hours, and precipitated with water.
Key Data :
-
Yield : 50–76.5%
-
Selectivity : Reduces polybromination byproducts.
-
Limitations : Requires anhydrous conditions to prevent hydrolysis.
Alternative Methods and Comparative Analysis
Friedel-Crafts Bromination
Using AlCl₃ as a catalyst, bromine is introduced to the thiophene ring. However, this method risks over-bromination and requires precise stoichiometry.
Comparative Table of Methods
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm). ¹³C NMR confirms bromine and sulfonyl group positions via deshielding effects .
- X-Ray Diffraction (XRD) : Resolves crystal structure and confirms regiochemistry, particularly for distinguishing positional isomers .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 295.85 for C₅H₃Br₂O₂S₂) .
Methodological Tip : For air-sensitive samples, use Schlenk-line techniques during preparation to prevent decomposition.
How does 5-Bromo-2-thiophenesulfonyl Bromide participate in cross-coupling reactions for complex molecule synthesis?
Advanced Research Question
The compound serves as a versatile electrophile in palladium-catalyzed reactions:
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl thiophene derivatives. Use Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C .
- Heck Reaction : Couples with alkenes to generate styryl-thiophene hybrids. Optimize with Pd(OAc)₂ and CuI as co-catalyst .
Challenge : The sulfonyl bromide group may hydrolyze under basic conditions. Pre-dry solvents and use inert atmospheres (N₂/Ar) to stabilize the reagent .
How should researchers address contradictions in reported sulfonylation conditions for brominated thiophenes?
Data Analysis & Advanced Research Question
Discrepancies in optimal reagents (e.g., BrSO₃H vs. SO₂Br₂) or solvents (DMF vs. DCM) arise from substrate-specific reactivity.
- Systematic Screening : Design a fractional factorial experiment varying reagents, temperatures, and solvents to identify robust conditions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict sulfonylation pathways and transition states, guiding empirical validation .
Case Study : reports chlorosulfonic acid for sulfonylation, while uses SO₂Br₂. Computational analysis revealed SO₂Br₂’s superior electrophilicity for electron-deficient thiophenes, aligning with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
